RH1115

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H36N2O |

|---|---|

分子量 |

356.5 g/mol |

IUPAC名 |

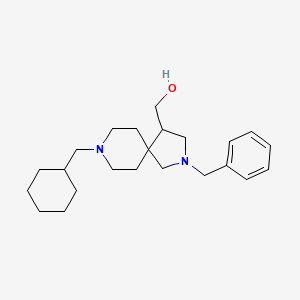

[2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol |

InChI |

InChI=1S/C23H36N2O/c26-18-22-17-25(16-21-9-5-2-6-10-21)19-23(22)11-13-24(14-12-23)15-20-7-3-1-4-8-20/h2,5-6,9-10,20,22,26H,1,3-4,7-8,11-19H2 |

InChIキー |

RQILZGOZMCRISI-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CN2CCC3(CC2)CN(CC3CO)CC4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RH1115

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH1115 is a novel small molecule modulator of the autophagy-lysosomal pathway with potential therapeutic applications in neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental evidence supporting these findings. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's function.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in maintaining neuronal homeostasis. Dysfunction of the autophagy-lysosomal pathway is increasingly implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease. This compound has emerged as a promising therapeutic candidate that enhances autophagic flux and promotes the clearance of pathological protein aggregates. This guide delineates the molecular mechanisms by which this compound exerts its effects.

Molecular Targets of this compound

The primary molecular targets of this compound have been identified as Lamin A/C and Lysosomal-associated membrane protein 1 (LAMP1) .[1][2][3] The interaction with these targets was elucidated through a series of robust experimental approaches, including affinity pulldown assays using a biotinylated this compound probe (Biotin-RH1115) followed by mass spectrometry and western blot analysis.

Target Identification and Validation

A biotin-streptavidin pulldown assay was employed to isolate the binding partners of this compound from cell lysates. Mass spectrometry analysis of the pulled-down proteins identified a list of potential interactors. Subsequent validation experiments, including competition assays with excess unlabeled this compound, confirmed the specific binding to Lamin A/C and LAMP1.[1][3]

Direct engagement of this compound with Lamin A/C in a cellular context was further substantiated using a Cellular Thermal Shift Assay (CETSA).[1] This assay demonstrated that this compound binding stabilizes Lamin A and Lamin C proteins against thermal denaturation, a hallmark of direct target interaction.

Mechanism of Action

This compound modulates the autophagy-lysosomal pathway through its direct interaction with Lamin A/C and LAMP1, leading to a cascade of cellular events that enhance autophagic clearance.

Induction of Autophagic Flux

This compound is a potent inducer of autophagic flux. This was quantified using the eGFP-LC3 puncta formation assay, where the conversion of the soluble LC3-I to the lipidated, autophagosome-associated LC3-II is visualized as fluorescent puncta. Treatment with this compound leads to a significant increase in the number of eGFP-LC3 puncta, indicative of enhanced autophagosome formation.[1] Importantly, this compound induces autophagy through an mTOR-independent pathway.

Modulation of Lysosome Positioning and Function

A key aspect of this compound's mechanism of action is its ability to alter the subcellular localization of lysosomes. In neuronal cells, this compound promotes the retrograde transport of lysosomes towards the perinuclear region.[1][4] This repositioning is thought to facilitate the fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo. Furthermore, treatment with this compound has been shown to increase the size and intensity of LAMP1-positive vesicles, suggesting an enhancement of lysosomal capacity.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its biotinylated analog.

| Compound | Assay | Parameter | Value | Cell Line | Reference |

| Biotin-RH1115 | eGFP-LC3 Puncta Formation | EC50 | 46.2 μM | HeLa | [1] |

| This compound | eGFP-LC3 Puncta Formation | - | 6-fold more potent than RH1096 | HeLa | [1] |

| This compound | Cellular Thermal Shift Assay (CETSA) | Concentration | 100 μM | A549 | [1] |

| This compound | LAMP1 Glycosylation | Concentration | 50 μM | HeLa | [1] |

| This compound | Neuronal Lysosome Positioning | Concentration | 15 μM | i³Neurons | [1] |

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows used for its characterization.

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for this compound target identification.

Experimental Protocols

Biotin-Streptavidin Pulldown Assay

-

Cell Lysis: HeLa cells are lysed in a buffer containing a mild detergent (e.g., NP-40) and protease inhibitors.

-

Incubation: The cell lysate is incubated with Biotin-RH1115 or a biotin-only control for 2-4 hours at 4°C with gentle rotation.

-

Competition: For competition experiments, a 50-fold excess of unlabeled this compound is co-incubated with the lysate and Biotin-RH1115.

-

Capture: Streptavidin-coated magnetic beads are added to the lysate and incubated for 1 hour at 4°C to capture the biotinylated probe and its binding partners.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific binders.

-

Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Eluted proteins are resolved by SDS-PAGE and analyzed by either mass spectrometry for protein identification or western blotting for validation.

Mass Spectrometry

-

Sample Preparation: Eluted proteins are subjected to in-gel trypsin digestion.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis: The raw mass spectrometry data is searched against a human protein database to identify the proteins that were specifically pulled down by Biotin-RH1115.

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: A549 cells are treated with this compound (100 μM) or vehicle (DMSO) for 24 hours.

-

Heating: The treated cells are harvested, lysed, and the lysates are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Western Blot Analysis: The soluble fractions are analyzed by western blotting using antibodies specific for Lamin A/C.

-

Data Analysis: The band intensities of Lamin A/C at each temperature are quantified. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates protein stabilization upon ligand binding.

eGFP-LC3 Puncta Formation Assay

-

Cell Culture and Transfection: HeLa cells are stably or transiently transfected with a plasmid encoding eGFP-LC3.

-

Compound Treatment: The eGFP-LC3 expressing cells are treated with a dose range of this compound or vehicle for a defined period (e.g., 24 hours).

-

Imaging: The cells are fixed, and the nuclei are counterstained with DAPI. Images are acquired using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: The number of eGFP-LC3 puncta per cell is quantified using automated image analysis software.

-

Data Analysis: The dose-response curve for puncta formation is plotted to determine the EC50 value.

Conclusion

This compound is a novel modulator of the autophagy-lysosomal pathway that acts through direct binding to Lamin A/C and LAMP1. Its mechanism of action involves the induction of mTOR-independent autophagic flux and the promotion of perinuclear lysosome clustering, which collectively enhance the clearance of cellular debris. These findings position this compound as a promising therapeutic agent for neurodegenerative diseases characterized by impaired autophagy and protein aggregation. Further investigation into the precise downstream signaling events following target engagement will provide deeper insights into its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of RH1115 in Neuronal Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neuronal Autophagy

Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining homeostasis, especially in post-mitotic cells like neurons.[1][2] This process involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases.[3][4] In neurons, autophagy is constitutively active and essential for neuronal survival, development, and function.[5][6] Dysfunctional autophagy is implicated in a variety of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, making the autophagy-lysosome pathway a promising target for therapeutic intervention.[1]

Neuronal autophagy has unique characteristics due to the highly polarized structure of neurons.[3][5] Autophagosomes are often formed in distal axons and are transported retrogradely towards the soma, where the majority of degradative lysosomes are located.[1][4] This spatial separation of autophagosome biogenesis and degradation highlights the importance of efficient axonal transport in maintaining neuronal health.[4]

RH1115: A Small Molecule Modulator of Neuronal Autophagy

This compound is a small molecule that has been identified as a modulator of the autophagy-lysosome pathway in neurons.[1][2][7] It was discovered through a high-content phenotypic screen designed to find compounds that promote autophagic flux.[1] Subsequent studies have begun to elucidate its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases.[7][8]

Mechanism of Action

This compound has been shown to directly interact with two key proteins involved in cellular structure and lysosomal function: Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1) .[1][2][9]

-

Lamin A/C: These are components of the nuclear lamina, a protein meshwork that maintains the shape of the nucleus. While the precise role of Lamin A/C modulation by this compound in autophagy is still under investigation, it is suggested that it may influence cellular organization and signaling pathways that impact autophagy.[1]

-

LAMP1: This is a major protein component of the lysosomal membrane and is crucial for lysosome biogenesis, maintenance, and fusion with autophagosomes.[1][2][9] this compound's interaction with LAMP1 appears to be central to its effects on the autophagy-lysosome pathway.[8]

The interaction of this compound with its targets leads to several key cellular effects:

-

Induction of Autophagic Flux: this compound has been demonstrated to increase autophagic flux, meaning it enhances the entire process of autophagy from autophagosome formation to degradation.[1][9]

-

Alteration of Lysosome Positioning: Treatment with this compound causes a significant perinuclear clustering of lysosomes in the neuronal soma.[1][9] This repositioning is thought to facilitate the fusion of autophagosomes with lysosomes, thereby enhancing the efficiency of autophagic clearance.[1]

-

Changes in Lysosomal Properties: this compound treatment leads to an increase in the size and intensity of LAMP1-positive vesicles, which may indicate an enhancement of lysosomal capacity.[1][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound in modulating neuronal autophagy.

Caption: Proposed mechanism of this compound in neuronal autophagy.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Concentration | Result | Reference |

| eGFP-LC3 Puncta Formation (EC50) | U-2 OS | 46.2 µM | Increased puncta/cell count | [1] |

| Lysosome Perinuclear Clustering | Human iPSC-derived neurons | 10 µM | Significant increase in perinuclear clustering | [9] |

| LAMP1 Vesicle Size | Human iPSC-derived neurons | 10 µM | Increased mean vesicle size | [1] |

| LAMP1 Intensity | Human iPSC-derived neurons | 10 µM | Increased LAMP1 intensity | [1] |

Table 2: Effects of this compound in a Neuronal Disease Model

| Parameter | Model System | Treatment | Outcome | Reference |

| Axonal Autophagic Vacuole Buildup | JIP3 KO i³Neurons | This compound | Rescued aberrant buildup | [7][8] |

| Axonal Lysosomal Intermediate Buildup | JIP3 KO i³Neurons | This compound | Rescued aberrant buildup | [7] |

| Secreted Aβ42 Levels | JIP3 KO i³Neurons | This compound | Reduced levels | [7] |

| Locomotor Defects | JIP3 KO zebrafish larvae | This compound | Rescued locomotor defects | [7][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Content Phenotypic Assay for Autophagy Modulators

This protocol describes the initial screening method used to identify this compound.

Caption: Workflow for high-content screening of autophagy modulators.

-

Cell Seeding: U-2 OS cells stably expressing eGFP-LC3 are seeded into 384-well plates and incubated for 24 hours.

-

Compound Addition: Small molecules from a chemical library are added to the wells.

-

Incubation: Cells are incubated with the compounds for 16 hours.

-

Staining: Cells are fixed, permeabilized, and their nuclei are stained with Hoechst dye.

-

Imaging: Plates are imaged using a high-content automated microscope.

-

Analysis: Image analysis software is used to identify and count the number of eGFP-LC3 puncta per cell. Compounds that significantly increase puncta formation are identified as hits.

Target Identification using Biotinylated Pulldown Assay

This protocol outlines the method used to identify the protein targets of this compound.

Caption: Workflow for target identification of this compound.

-

Probe Synthesis: A biotinylated version of this compound (Biotin-RH1115) is synthesized.

-

Cell Lysis: Cells are lysed to obtain a protein extract.

-

Incubation: The Biotin-RH1115 probe is incubated with the cell lysate to allow for binding to its protein targets.

-

Pulldown: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the Biotin-RH1115-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by Western blotting using antibodies against suspected targets or by mass spectrometry for unbiased identification.[1]

Monitoring Autophagic Flux

Several methods are used to monitor autophagic flux in neurons.[10]

-

LC3-II Western Blotting: This is a common method to assess autophagosome formation. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure flux, this is often done in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux.[10]

-

p62/SQSTM1 Degradation: p62 is a cargo receptor that is incorporated into autophagosomes and subsequently degraded. A decrease in p62 levels can indicate an increase in autophagic flux.

-

Tandem Fluorescent-Tagged LC3: This method uses a construct where LC3 is tagged with both a pH-sensitive fluorescent protein (like GFP) and a pH-insensitive one (like mCherry or RFP). In neutral pH environments like the autophagosome, both fluorophores are active. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry/RFP signal persists. This allows for the visualization and quantification of autophagosome-lysosome fusion.

Conclusion and Future Directions

This compound is a novel small molecule that modulates neuronal autophagy by targeting Lamin A/C and LAMP1.[1][2] It promotes autophagic flux and alters lysosome positioning, which may have therapeutic benefits for neurodegenerative diseases associated with impaired autophagy.[1][7] Preclinical studies in cellular and animal models of Alzheimer's disease suggest that this compound can rescue disease-related pathologies, including the buildup of axonal autophagic and lysosomal intermediates and the production of amyloid-beta.[7][8]

Future research should focus on:

-

Further elucidating the precise molecular mechanisms by which this compound's interaction with Lamin A/C and LAMP1 modulates autophagy.

-

Evaluating the efficacy and safety of this compound in a broader range of preclinical models of neurodegenerative diseases.

-

Optimizing the pharmacological properties of this compound for potential clinical development.

The discovery and characterization of this compound provide a valuable new tool for studying the complexities of neuronal autophagy and offer a promising new therapeutic strategy for combating neurodegenerative diseases.

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organization of the autophagy pathway in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal Autophagy: Characteristic Features and Roles in Neuronal Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cellular pathways of neuronal autophagy and their implication in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Cellular Function of RH1115

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RH1115 is a novel small-molecule modulator of the autophagy-lysosome pathway. Through targeted interaction with Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1), this compound has been demonstrated to induce autophagic flux and alter the positioning of lysosomes within neuronal cells. These properties highlight its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, where dysfunction in these cellular clearing pathways is a known contributor to pathology. This document provides a comprehensive overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, demonstrating its effects on autophagy, lysosomal properties, and neuronal viability.

Table 1: Effect of this compound on Autophagic Flux in HeLa Cells

| Treatment | LC3-II/Actin Ratio (arbitrary units) | Fold Change vs. DMSO | Statistical Significance (p-value) |

| DMSO (Control) | 1.00 ± 0.12 | 1.0 | - |

| This compound (20 µM) | 2.50 ± 0.25 | 2.5 | < 0.01 |

| Bafilomycin A1 (100 nM) | 3.50 ± 0.30 | 3.5 | < 0.001 |

| This compound + Bafilomycin A1 | 5.50 ± 0.45 | 5.5 | < 0.0001 |

Data are presented as mean ± SEM from four independent experiments.

Table 2: Impact of this compound on Lysosomal Properties in i³Neurons

| Treatment (15 µM) | Parameter | Value | Fold Change vs. DMSO | Statistical Significance (p-value) |

| DMSO (Control) | Perinuclear Lysosome Clustering (% of cells) | 20 ± 5% | 1.0 | - |

| This compound | Perinuclear Lysosome Clustering (% of cells) | 65 ± 8% | 3.25 | < 0.01 |

| DMSO (Control) | LAMP1 Vesicle Mean Size (µm²) | 0.45 ± 0.05 | 1.0 | - |

| This compound | LAMP1 Vesicle Mean Size (µm²) | 0.75 ± 0.08 | 1.67 | < 0.05 |

| DMSO (Control) | LAMP1 Vesicle Mean Intensity (a.u.) | 100 ± 10 | 1.0 | - |

| This compound | LAMP1 Vesicle Mean Intensity (a.u.) | 180 ± 20 | 1.8 | < 0.01 |

| DMSO (Control) | Total LAMP1 Protein Level (Western Blot) | 1.00 ± 0.15 | 1.0 | - |

| This compound | Total LAMP1 Protein Level (Western Blot) | 1.50 ± 0.20 | 1.5 | < 0.05 |

Data are presented as mean ± SEM from at least three independent experiments.

Table 3: Neuronal Viability Following this compound Treatment

| Compound | Concentration | Neurons per Unit Area (relative to DMSO) |

| DMSO | - | 1.00 ± 0.05 |

| This compound | 15 µM | 0.98 ± 0.06 |

Data are presented as mean ± SEM from three independent experiments, indicating no significant toxicity at the effective concentration.

Signaling Pathways and Mechanisms of Action

This compound modulates the autophagy-lysosome pathway through direct interaction with key cellular proteins. The following diagrams illustrate the proposed signaling pathway and the experimental workflow used to identify its protein targets.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for this compound target identification.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biotin-RH1115 Pulldown Assay for Target Identification

Objective: To identify the protein targets of this compound by affinity purification.

Materials:

-

HeLa cell lysate

-

Biotin-RH1115 probe

-

Unlabeled this compound (for competition)

-

Streptavidin-coated magnetic beads

-

Cell lysis buffer (specific composition as per publication)

-

Phosphate-buffered saline (PBS)

-

Elution buffer

-

Mass spectrometer (e.g., Orbitrap)

Protocol:

-

Bead Preparation: Streptavidin-coated magnetic beads are washed and equilibrated in cell lysis buffer.

-

Probe Incubation: Biotin-RH1115 (50 µM), biotin (B1667282) acid (50 µM, as a negative control), or DMSO (vehicle control) are incubated with the beads with rotation for 2 hours at 4°C.

-

Lysate Incubation: 500 µg of HeLa cell lysate is added to the bead-probe mixtures and incubated overnight (16 hours) at 4°C with rotation.

-

Competition Assay: For the competition experiment, excess unlabeled this compound (100 µM) is added to a sample of Biotin-RH1115 and lysate to outcompete specific binders.

-

Washing: The beads are washed twice with 200 µL of 1x PBS to remove non-specific binders.

-

Elution: Bound proteins are eluted from the beads using an appropriate elution buffer.

-

Sample Preparation for Mass Spectrometry: Eluted proteins are prepared for mass spectrometry analysis through reduction, alkylation, and tryptic digestion.

-

LC-MS/MS Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Proteins identified in the Biotin-RH1115 sample but not in the control or competition samples are considered putative targets.

Western Blotting for Autophagic Flux (LC3 Turnover Assay)

Objective: To quantify the effect of this compound on autophagic flux.

Materials:

-

HeLa cells

-

This compound

-

Bafilomycin A1 (BafA1)

-

DMSO

-

Primary antibodies: anti-LC3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment: HeLa cells are treated with DMSO (control), this compound (20 µM), BafA1 (100 nM), or a combination of this compound and BafA1 for 4 hours. BafA1 is a lysosomal inhibitor that prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against LC3 and β-actin (as a loading control) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using a chemiluminescence substrate.

-

Quantification: The band intensities for LC3-II and β-actin are quantified. The LC3-II/β-actin ratio is calculated. An increase in this ratio upon this compound treatment, which is further enhanced by co-treatment with BafA1, indicates an induction of autophagic flux.

Immunofluorescence for Lysosome Positioning and LAMP1 Vesicle Analysis

Objective: To visualize and quantify the effects of this compound on lysosome distribution and LAMP1-positive vesicle morphology in neurons.

Materials:

-

Human iPSC-derived neurons (i³Neurons)

-

This compound (15 µM)

-

DMSO

-

Primary antibody: anti-LAMP1

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Confocal microscope

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Cell Culture and Treatment: i³Neurons are cultured on coverslips and treated with either DMSO or this compound (15 µM) for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are blocked and then incubated with an anti-LAMP1 primary antibody, followed by incubation with a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Images are acquired using a confocal microscope.

-

Analysis:

-

Lysosome Positioning: The percentage of cells exhibiting enhanced perinuclear clustering of LAMP1-positive vesicles is manually counted or determined using an automated image analysis script.

-

Vesicle Properties: The mean size and fluorescence intensity of individual LAMP1-positive vesicles are measured using image analysis software.

-

This guide provides a foundational understanding of this compound's cellular functions, grounded in the experimental evidence from its initial characterization. Further research will continue to elucidate its precise mechanisms and therapeutic potential.

RH1115: A Novel Modulator of the Autophagy-Lysosome Pathway with Therapeutic Potential in Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The accumulation of misfolded proteins and dysfunctional organelles is a hallmark of many neurodegenerative diseases, including Alzheimer's disease. The autophagy-lysosome pathway (ALP) is a critical cellular process responsible for clearing this toxic buildup, and its dysfunction is increasingly implicated in disease pathogenesis. RH1115 is a novel small molecule that has emerged as a promising therapeutic candidate through its ability to modulate the ALP. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound was identified through a high-content phenotypic screen for small molecules that promote autophagic flux.[1] Subsequent target identification and validation studies revealed that this compound directly interacts with Lamin A/C and Lysosomal Associated Membrane Protein 1 (LAMP1) .[2][1][3][4] This interaction modulates the autophagy-lysosome pathway, leading to several beneficial downstream effects in neuronal models of neurodegeneration.

The proposed mechanism involves the enhancement of autophagic flux and the regulation of lysosome positioning within neurons.[2][1] In models of Alzheimer's disease, this compound has been shown to rescue the abnormal accumulation of axonal lysosomes, a pathological feature associated with the disease.[5][6] This rescue of axonal lysosome transport has an anti-amyloidogenic effect, reducing the levels of secreted amyloid-beta 42 (Aβ42).[5][6]

Signaling Pathway and Molecular Interactions

The therapeutic effects of this compound are mediated through its interaction with key proteins in the autophagy and lysosomal pathways. The following diagram illustrates the proposed signaling cascade.

Caption: Proposed signaling pathway of this compound in modulating the autophagy-lysosome pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| Biotin-RH1115 EC50 | 46.2 μM | eGFP-LC3 U2OS cells | |

| Aqueous Kinetic Solubility | >100 μM | - |

| Experimental Condition | Measured Effect | Fold Change/Significance | Cell Line | Reference |

| This compound (15 μM) Treatment | LC3-II/LC3-I Ratio | Significantly Increased | i³Neurons | [2] |

| This compound (15 μM) Treatment | Percent of Autophagosomes | Increased | i³Neurons | [2] |

| This compound (15 μM) Treatment | Percent of Autolysosomes | Significantly Increased | i³Neurons | [2] |

| This compound (15 μM) Treatment | Mean Size of Autolysosomes | Significantly Increased | i³Neurons | [2] |

| This compound (15 μM) Treatment | Intensity of Autolysosomes | Significantly Increased | i³Neurons | [2] |

| This compound (15 μM) Treatment | Mean Intensity of LAMP1-positive vesicles | Significantly Increased | i³Neurons | [2] |

| This compound (15 μM) Treatment | Mean Size of LAMP1-positive vesicles | Significantly Increased | i³Neurons | [2] |

| This compound Treatment | Secreted Aβ42 Levels | Reduced | JIP3 KO i³Neurons | [5][6] |

| This compound Treatment | Locomotor Defects | Rescued | JIP3 KO zebrafish larvae | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Target Identification using Biotin-RH1115 Pulldown Assay

This protocol describes the identification of this compound binding partners from cell lysates.

Caption: Experimental workflow for this compound target identification.

Methodology:

-

Probe Synthesis: this compound is synthesized with a biotin (B1667282) tag (Biotin-RH1115) to enable affinity purification.

-

Cell Lysis: Neuronal cell cultures (e.g., i³Neurons) are lysed to extract total protein.

-

Pulldown: The cell lysate is incubated with Biotin-RH1115 to allow for binding to its protein targets.

-

Competition: In a parallel experiment, an excess of unlabeled this compound is added to the lysate before the addition of Biotin-RH1115. This serves as a control to identify specific binding partners.

-

Affinity Capture: Streptavidin-coated beads are added to the lysate to capture the Biotin-RH1115-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are identified using mass spectrometry and validated by western blotting for candidate proteins like Lamin A/C and LAMP1.[2]

Autophagic Flux Assay using LC3-RFP-GFP Reporter

This assay quantifies the induction of autophagic flux by this compound.

Caption: Workflow for assessing autophagic flux.

Methodology:

-

Reporter System: Neurons are engineered to stably express a tandem fluorescent LC3 reporter (LC3-RFP-GFP). In non-acidic autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the RFP signal persists, resulting in red puncta.

-

Treatment: Cells are treated with this compound, a vehicle control (DMSO), or an autophagy inhibitor like Bafilomycin A1.

-

Imaging: Live-cell imaging is performed using confocal microscopy to visualize and capture images of the fluorescent puncta.

-

Quantification: The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell is quantified. An increase in red puncta indicates an induction of autophagic flux.[2]

Conclusion and Future Directions

This compound represents a promising new chemical entity for the therapeutic modulation of the autophagy-lysosome pathway in the context of neurodegenerative diseases. Its dual targeting of Lamin A/C and LAMP1 provides a novel mechanism for enhancing cellular clearance pathways. The preclinical data strongly support its potential to mitigate key pathological features associated with Alzheimer's disease. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy and safety in more advanced in vivo models of neurodegeneration, and further elucidating the downstream consequences of its interaction with Lamin A/C and LAMP1 in a disease context. The connection between Lamin A/C and autophagy in neurons is an area that warrants deeper investigation to fully understand the therapeutic potential of targeting this interaction.[2]

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. med.upenn.edu [med.upenn.edu]

In-Depth Technical Guide: Discovery and Initial Characterization of RH1115

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a novel small-molecule modulator of the autophagy-lysosome pathway, a critical cellular process for degrading and recycling cellular components to maintain homeostasis, particularly in postmitotic neurons.[1][2][3] Dysfunction in this pathway has been implicated in a variety of neurodegenerative diseases, including Alzheimer's disease.[1][4] this compound was identified through a high-content phenotypic screen for compounds that promote autophagic flux.[1] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound, with a focus on its molecular targets and effects on neuronal cells.

Quantitative Data Summary

The initial characterization of this compound and its biotinylated analog, Biotin-RH1115, yielded key quantitative data regarding its activity and physicochemical properties.

| Parameter | Value | Assay/Method | Reference |

| Biotin-RH1115 EC50 | 46.2 μM | eGFP-LC3 Puncta Formation Assay | [5] |

| This compound Aqueous Kinetic Solubility | Highly soluble, even at 100 μM | Not specified | [1] |

| Selectivity Window | 22-fold | Comparison of autophagy activation and cytotoxicity | [1] |

| Increase in LAMP1 Protein Levels | 1.5-fold | Immunoblot analysis of lysates from neurons treated with 15 μM this compound | [1] |

Target Identification and Validation

The molecular targets of this compound were identified through a series of experiments involving a biotinylated version of the compound (Biotin-RH1115) for affinity purification followed by mass spectrometry and validation with competition assays and western blotting.

Identified Primary Targets:

-

Lamin A/C: Nuclear lamina proteins involved in maintaining nuclear structure and regulating gene expression.

-

Lysosomal-associated membrane protein 1 (LAMP1): A major protein component of the lysosomal membrane, crucial for lysosome biogenesis and function.[1]

A pulldown experiment using Biotin-RH1115 identified 13 unique proteins.[1] Competition experiments with an excess of soluble, unmodified this compound demonstrated a specific interaction with Lamin A/C and LAMP1, as their binding to the biotinylated probe was significantly reduced.[1][6]

Experimental Protocols

Biotin-RH1115 Pulldown Assay

This assay was employed to identify the protein targets of this compound.

Methodology:

-

Probe Preparation: A biotin (B1667282) tag was chemically linked to this compound to create Biotin-RH1115.

-

Lysate Incubation: Cell lysates were incubated with Biotin-RH1115, allowing the probe to bind to its protein targets.

-

Affinity Purification: Streptavidin-coated magnetic beads were added to the lysate. The high affinity between biotin and streptavidin allowed for the capture of the Biotin-RH1115-protein complexes.

-

Washing: The beads were washed to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Analysis: The eluted proteins were identified using mass spectrometry and validated by western blotting.[1][6]

Competition Assay: To confirm the specificity of the interactions, a parallel experiment was conducted where the cell lysate was pre-incubated with an excess of non-biotinylated this compound before the addition of Biotin-RH1115. A reduction in the amount of a protein pulled down in the presence of the competitor indicates a specific interaction.[1][6]

eGFP-LC3 Puncta Formation Assay

This cell-based assay was used to quantify the induction of autophagy by monitoring the formation of autophagosomes.

Methodology:

-

Cell Line: HeLa cells stably expressing eGFP-LC3 were used. In its diffuse state, eGFP-LC3 is distributed throughout the cytoplasm. Upon autophagy induction, it is recruited to the autophagosome membrane, appearing as distinct fluorescent puncta.

-

Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO).

-

Imaging: After a set incubation period, cells were imaged using high-content fluorescence microscopy.

-

Quantification: The number of eGFP-LC3 puncta per cell was quantified using automated image analysis software. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation.[5]

mCherry-GFP-LC3 Dual Reporter Assay

This assay was utilized to monitor autophagic flux, which is the complete process of autophagy from autophagosome formation to their fusion with lysosomes and degradation of their contents.

Methodology:

-

Reporter Construct: Cells are transfected with a plasmid encoding LC3 fused to both mCherry and GFP.

-

Principle: GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable. Therefore, autophagosomes (neutral pH) appear as yellow puncta (co-localization of green and red fluorescence), while autolysosomes (acidic pH) appear as red puncta.

-

Compound Treatment and Imaging: Similar to the eGFP-LC3 assay, cells were treated with this compound and imaged.

-

Analysis: An increase in both yellow and red puncta, or a significant increase in red puncta relative to yellow, indicates a promotion of autophagic flux. This compound was confirmed to retain autophagy activation in this assay.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Autophagy Modulation

The following diagram illustrates the proposed mechanism of action for this compound, where it interacts with Lamin A/C and LAMP1 to modulate the autophagy-lysosome pathway.

Caption: Proposed mechanism of this compound action on the autophagy-lysosome pathway.

Experimental Workflow for this compound Target Identification

The logical flow of experiments to identify the molecular targets of this compound is depicted below.

Caption: Workflow for the identification and validation of this compound molecular targets.

Effects on Neuronal Cells

In human iPSC-derived neurons, treatment with this compound resulted in significant changes to lysosomal properties. Specifically, this compound induced an alteration in the positioning of lysosomes and led to an increase in the size and intensity of LAMP1-positive vesicles.[1] These findings suggest that this compound can modulate the autophagy-lysosome pathway in a neuronal context, which is of significant interest for the study and potential treatment of neurodegenerative diseases.[1]

Conclusion

This compound is a promising small-molecule probe for studying the regulation of the autophagy-lysosome pathway. Its dual targeting of Lamin A/C and LAMP1 presents a novel mechanism for modulating autophagic flux and lysosomal function. Further investigation into the precise molecular interactions and downstream consequences of this compound activity will be crucial for understanding its full therapeutic potential in neurodegenerative and other diseases characterized by autophagy dysfunction.

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Autophagy activator | Probechem Biochemicals [probechem.com]

- 6. pubs.acs.org [pubs.acs.org]

RH1115's effect on LAMP1 vesicle properties

An In-depth Technical Guide on the Core Effects of RH1115 on LAMP1 Vesicle Properties

Introduction

This compound is a small molecule identified through high-content phenotypic screening as a modulator of the autophagy-lysosome pathway.[1][2][3] This pathway is critical for cellular homeostasis, particularly in postmitotic cells like neurons, and its dysfunction is implicated in a variety of neurodegenerative diseases.[1][2] this compound has been shown to induce autophagic flux and alter the positioning and properties of lysosomes.[1][3] Target identification studies have revealed that this compound directly interacts with Lysosome-Associated Membrane Protein 1 (LAMP1) and Lamin A/C.[1][2][3][4][5][6] This guide focuses on the specific effects of this compound on LAMP1-positive vesicles, summarizing the key quantitative findings, experimental methodologies, and associated cellular pathways.

This compound's Direct Target: LAMP1

Validation experiments have confirmed a direct interaction between this compound and LAMP1, a major glycoprotein (B1211001) resident on the membrane of late endosomes and lysosomes.[1][4] LAMP1 is integral to the biogenesis and maintenance of lysosomes, and its modulation by this compound is central to the compound's observed effects on the autophagy-lysosome pathway.[1][4] The interaction suggests that this compound may rescue dysfunctional LAMP1 to restore cellular degradation processes.[1][4]

Quantitative Effects of this compound on LAMP1 Vesicle Properties

Treatment of human iPSC-derived neurons with this compound results in significant and measurable changes to LAMP1-positive vesicles. These alterations point to a profound impact on lysosomal biology and function. The key quantitative effects are summarized below.

| Parameter Measured | Observation | Fold Change/Value | Treatment Conditions | Reference |

| Total LAMP1 Protein | Significant Increase | ~1.5-fold | 15 µM this compound for 72h | [1] |

| LAMP1 Vesicle Size | Significant Increase | Not specified | 15 µM this compound | [1][7] |

| LAMP1 Vesicle Intensity | Significant Increase | Not specified | 15 µM this compound | [1][7] |

| LAMP1 Glycosylation | Increased Ratio | Significant Increase | Not specified | [1][4] |

| Autophagic Flux (Proxy) | eGFP-LC3 Puncta Formation | EC₅₀ = 46.2 µM | Not specified | [1][4] |

Observed Phenotypic Changes in LAMP1 Vesicles

Increased LAMP1 Protein Levels, Vesicle Size, and Intensity

Upon treatment with this compound, neurons exhibit a notable increase in the overall levels of LAMP1 protein.[1] This biochemical change is accompanied by distinct morphological alterations observed through high-resolution confocal microscopy. The LAMP1-positive vesicles become larger and show increased fluorescence intensity, suggesting an accumulation of LAMP1 on endolysosomal membranes.[1][4][7]

Altered Vesicle Distribution and Perinuclear Clustering

In untreated neurons, LAMP1 vesicles are typically distributed heterogeneously throughout the cell body.[1][4] this compound treatment induces a significant redistribution, causing the LAMP1 vesicles to cluster in the perinuclear region of the soma.[1][4][7] This repositioning is thought to be a result of enhanced retrograde movement of lysosomes, a process that facilitates the fusion of autophagosomes with lysosomes and is indicative of induced autophagy.[1][4]

Increased LAMP1 Glycosylation

Analysis of protein lysates from this compound-treated neurons revealed a significant increase in the ratio of glycosylated to non-glycosylated LAMP1.[1][4] While the precise functional consequence of this change is still under investigation, it points to an effect on the post-translational modification of LAMP1, which may influence its stability, trafficking, or function.[1][4]

Experimental Protocols

The characterization of this compound's effects on LAMP1 vesicles involved several key methodologies.

Target Identification using Biotin-RH1115 Pulldown Assay

To identify the protein targets of this compound, a biotin-tagged chemical probe (Biotin-RH1115) was synthesized.[1][4][5]

-

Probe Incubation: Cell lysates were incubated with Biotin-RH1115 to allow for binding to target proteins.

-

Capture: Streptavidin-coated beads were used to capture the Biotin-RH1115-protein complexes.

-

Elution and Analysis: Bound proteins were eluted and subsequently identified using mass spectrometry.

-

Validation: A competition experiment was performed where excess, untagged this compound was added to the lysate along with the biotinylated probe. A reduction in the pulldown of a specific protein (like LAMP1) in the presence of the competitor confirms a direct and specific interaction.[4]

Immunoblotting for LAMP1 Quantification

Western blotting was used to quantify changes in total LAMP1 protein levels.

-

Sample Preparation: DIV20-21 i³Neurons were treated with 15 µM this compound or a DMSO control for 72 hours.[1] Cells were then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for LAMP1, followed by a secondary antibody. A loading control, such as Tubulin, was also probed to ensure equal protein loading.[1]

-

Detection and Quantification: The signal from the antibodies was detected, and the band intensity for LAMP1 was quantified and normalized to the loading control.

High-Resolution Confocal Microscopy for Vesicle Analysis

This technique was used to visualize and quantify the morphological changes in LAMP1 vesicles.

-

Cell Culture and Treatment: i³Neurons were treated with 15 µM this compound or DMSO.[1]

-

Immunofluorescence Staining: After treatment, cells were fixed, permeabilized, and stained with a primary antibody against LAMP1 (green) and often a neuronal marker like Tau (red).[1]

-

Imaging: High-resolution confocal images were acquired.

-

Image Analysis: The images were analyzed to quantify the mean size and mean fluorescence intensity of LAMP1-positive vesicles per neuron.[1] Typically, 20-25 neurons were analyzed per treatment across multiple independent experiments.[1]

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. med.upenn.edu [med.upenn.edu]

The Small Molecule RH1115: A Novel Modulator of Lysosome Positioning and Function in Neurons

An In-depth Technical Guide for Researchers and Drug Development Professionals

The small molecule RH1115 has emerged as a significant modulator of the autophagy-lysosome pathway, demonstrating the ability to alter lysosome positioning and function within neurons.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and the therapeutic potential of targeting lysosomal dynamics.

Core Mechanism of Action

This compound is a novel small molecule that directly interacts with two key proteins: Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[1][3][4] Its activity induces a notable shift in the subcellular localization of lysosomes, promoting their clustering in the perinuclear region of the neuronal cell body.[1] This repositioning is associated with an enhancement of autophagic flux and an increase in the degradative capacity of lysosomes.[1][2]

In the context of neurodegenerative pathologies, such as those linked to Alzheimer's disease, this compound has been shown to rescue the aberrant accumulation of autophagic and lysosomal intermediates within axons.[2][5][6] This effect is mediated, at least in part, through the lysosomal adaptor protein JIP4 and results in an upregulation of the JIP4-interacting lysosomal membrane protein, TMEM55B.[2] By restoring efficient axonal lysosome transport, this compound demonstrates anti-amyloidogenic effects, reducing the levels of secreted amyloid-beta 42 (Aβ42).[2][5]

Quantitative Data Summary

The effects of this compound on neuronal cells have been quantified across several key parameters. The following tables summarize the significant findings from studies on human induced pluripotent stem cell (iPSC)-derived neurons (i³Neurons).

| Parameter | Treatment | Fold Change (vs. DMSO) | Significance | Reference |

| LC3-II/LC3-I Ratio | This compound (15 µM, 72h) | ~1.5 | p < 0.05 | [1] |

| LAMP1 Vesicle Size | This compound | Increased | Significant | [1] |

| LAMP1 Vesicle Intensity | This compound | Increased | Significant | [1] |

| Secreted Aβ42 Levels | This compound in JIP3 KO neurons | Reduced | Significant | [2] |

Table 1: Quantitative Effects of this compound on Autophagy and Lysosomal Markers. Data are presented as approximate fold changes based on published findings. For precise values, refer to the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Treatment

Human iPSC-derived neurons (i³Neurons) are cultured on plates coated with Matrigel in a DMEM/F12-based medium supplemented with N2, B27, BDNF, CNTF, GDNF, and laminin. Neurons are maintained at 37°C in a 5% CO2 incubator. For treatment, this compound is dissolved in DMSO and added to the culture medium at the desired concentration (e.g., 15 µM) for the specified duration (e.g., 72 hours). Control cells are treated with an equivalent volume of DMSO.

Immunoblotting for LC3 Lipidation

-

Cell Lysis: After treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated on a 4-20% Tris-glycine gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with a primary antibody against LC3. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities for LC3-I and LC3-II are quantified using densitometry software.

Immunofluorescence for LAMP1 Vesicle Analysis

-

Cell Fixation and Permeabilization: Neurons grown on coverslips are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking and Antibody Staining: Cells are blocked with 5% bovine serum albumin (BSA) in PBS and then incubated with a primary antibody against LAMP1. After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

-

Image Analysis: The size, intensity, and perinuclear clustering of LAMP1-positive vesicles are quantified using image analysis software such as ImageJ.

Target Identification using Biotin-Tagged Pulldown Assay

-

Probe Synthesis: A biotin-tagged version of this compound (Biotin-RH1115) is synthesized.

-

Cell Lysate Preparation: Neuronal cell lysates are prepared as described for immunoblotting.

-

Pulldown: The lysate is incubated with Biotin-RH1115, followed by the addition of streptavidin-coated magnetic beads to capture the biotin-probe-protein complexes. For competition experiments, a molar excess of untagged this compound is added prior to the biotinylated probe.

-

Elution and Analysis: The captured proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry or confirmed by immunoblotting with specific antibodies against candidate proteins like LAMP1 and Lamin A/C.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.

Caption: Signaling pathway of this compound in neurons.

Caption: Workflow for this compound target identification.

Caption: Logical flow of this compound's effects in neurons.

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

The Impact of RH1115 on Autophagic Flux in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining homeostasis, particularly in post-mitotic cells such as neurons.[1][2][3][4] Dysregulation of this pathway has been implicated in a variety of neurodegenerative diseases, including Alzheimer's disease, highlighting the therapeutic potential of modulating autophagic flux.[1][2][3][4] This technical guide provides an in-depth overview of the small molecule RH1115, a novel modulator of the autophagy-lysosome pathway. This compound has been demonstrated to induce autophagic flux in neuronal cells by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), leading to changes in lysosome positioning and vesicle properties.[1][2][3][4][5] This document details the quantitative effects of this compound, provides comprehensive experimental protocols for assessing its activity, and illustrates the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on neuronal cells as reported in the primary literature.

Table 1: Effect of this compound on Autophagy and Lysosomal Proteins in Neuronal Cells

| Parameter | Cell Type | Treatment | Fold Change vs. Control (DMSO) | Significance | Reference |

| LC3-II/LC3-I Ratio | i³Neurons | 15 µM this compound (72h) | Increased | p < 0.05 | [1] |

| LAMP1 Protein Levels | i³Neurons | 15 µM this compound (72h) | ~1.5-fold increase | p < 0.05 | [1] |

| Glycosylated/Non-glycosylated LAMP1 Ratio | HeLa Cells | 50 µM this compound (24h) | Significantly Increased | p < 0.01 | [5] |

| Lamin A/C Protein Levels | HeLa Cells | 50 µM this compound (24h) | No Significant Change | - | [5] |

Table 2: Effect of this compound on Lysosomal Properties in i³Neurons

| Parameter | Treatment | Observation | Significance | Reference |

| Perinuclear Clustering of Lysosomes | 15 µM this compound | Increased percentage of cells with enhanced clustering | p < 0.0001 | [1] |

| LAMP1-Positive Vesicle Size | 15 µM this compound | Increased mean size | p < 0.001 | [1] |

| LAMP1-Positive Vesicle Intensity | 15 µM this compound | Increased intensity | p < 0.0001 | [1] |

Table 3: Activity of Biotinylated this compound Analogue

| Assay | Metric | Value | Reference |

| eGFP-LC3 Puncta Formation | EC₅₀ | 46.2 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Western Blotting for Autophagy Markers (LC3B and p62) and LAMP1

This protocol is for assessing the levels of key autophagy-related proteins in neuronal cell lysates.

a. Cell Lysis and Protein Quantification:

-

Culture neuronal cells to the desired confluency and treat with this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Immunoblotting:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 12% or 15% SDS-polyacrylamide gel for LC3B and a 10% gel for p62 and LAMP1.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, p62, LAMP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to the loading control. The LC3-II to LC3-I ratio is a key indicator of autophagosome formation.

mCherry-EGFP-LC3 Autophagic Flux Assay

This tandem fluorescent reporter assay allows for the visualization and quantification of autophagic flux. In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (mCherry fluorescence only, as EGFP is quenched in the acidic lysosomal environment).

a. Cell Transfection/Transduction and Treatment:

-

Plate neuronal cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Transfect or transduce the cells with a plasmid or viral vector encoding the mCherry-EGFP-LC3 fusion protein.

-

Allow sufficient time for protein expression (typically 24-48 hours).

-

Treat the cells with this compound, a vehicle control (DMSO), or a known autophagy modulator (e.g., Bafilomycin A1 as a late-stage inhibitor) for the desired time.

b. Live-Cell Imaging and Analysis:

-

During the final hour of treatment, stain the nuclei with a live-cell nuclear stain (e.g., Hoechst 33342) if desired.

-

Replace the culture medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).

-

Acquire images using a confocal microscope equipped with appropriate lasers and filters for detecting mCherry (red) and EGFP (green) fluorescence.

-

Capture multiple z-stacks for each field of view to ensure all puncta within a cell are imaged.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. An increase in the number of red puncta relative to yellow puncta indicates an enhancement of autophagic flux.

LysoTracker Staining for Lysosomal Visualization

LysoTracker dyes are fluorescent acidotropic probes used for labeling and tracking acidic organelles, such as lysosomes, in live cells.

a. Cell Staining and Treatment:

-

Culture neuronal cells on glass-bottom dishes or coverslips.

-

Treat the cells with this compound or a vehicle control for the specified duration.

-

During the last 30-60 minutes of the treatment period, add LysoTracker Red DND-99 (or another color variant) to the culture medium at a final concentration of 50-100 nM.

-

Incubate the cells at 37°C in a CO₂ incubator.

b. Live-Cell Imaging and Analysis:

-

Gently wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately acquire images using a fluorescence or confocal microscope with the appropriate filter set for the LysoTracker dye.

-

Analyze the images to assess changes in lysosomal morphology, number, and subcellular distribution (e.g., perinuclear clustering).

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experimental protocols.

Caption: Proposed Signaling Pathway of this compound in Neuronal Cells.

Caption: Western Blotting Experimental Workflow.

Caption: mCherry-EGFP-LC3 Autophagic Flux Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Nexus of Structure and Activity: A Deep Dive into RH1115 and its Analogues as Autophagy-Lysosome Pathway Modulators

For Immediate Release

CHICAGO, IL – December 10, 2025 – A comprehensive analysis of the structure-activity relationships (SAR) of the novel small-molecule autophagy modulator, RH1115, and its analogues reveals key structural determinants for its biological activity. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this promising compound class, targeting researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a modulator of the autophagy-lysosome pathway, a critical cellular process for degrading and recycling cellular components, which is implicated in a variety of neurodegenerative diseases.[1] The compound and its analogues have been shown to directly interact with Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), inducing autophagic flux and altering the positioning of lysosomes within neurons.[1][2][3][4][5] This guide synthesizes the pivotal findings from the primary research to offer a detailed understanding of the SAR that governs these effects.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of this compound and its analogues was primarily evaluated using a high-content phenotypic assay measuring the formation of green fluorescent protein-light chain 3 (GFP-LC3) puncta, which are indicative of autophagosome formation. The half-maximal effective concentration (EC50) values from these assays quantify the potency of each compound.

A key development in this series was the optimization of the initial hit, RH1096, to the more potent this compound. The structural modification involved the replacement of a 2-pyridine ring in RH1096 with a cyclohexane (B81311) ring in this compound, resulting in a six-fold increase in potency.[1] Further modifications at this position, such as replacement with a benzene (B151609) ring (RH1103), also led to a three-fold increase in potency compared to the parent compound. Conversely, altering the nitrogen position in the pyridine (B92270) ring from the 2- to the 4-position resulted in a two-fold decrease in potency.[1] These findings highlight the critical nature of the substituent at this position for autophagy activation.

| Compound ID | R3 Group | EC50 (µM) of Autophagy Activation | Fold Change in Potency (vs. RH1096) |

| RH1096 | 2-Pyridine | 30.2 | 1x |

| This compound | Cyclohexane | 5.0 | 6x increase |

| RH1103 (2b) | Benzene | 10.1 | 3x increase |

| 2d | 4-Pyridine | 60.4 | 2x decrease |

Data synthesized from the primary literature describing the initial SAR studies.[1]

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through direct interaction with two key proteins: Lamin A/C and LAMP1. This interaction initiates a cascade of events that modulates the autophagy-lysosome pathway. The proposed mechanism involves this compound binding to Lamin A/C and LAMP1, which in turn influences lysosomal positioning, leading to an increase in autophagic flux. This enhanced flux is crucial for cellular homeostasis, particularly in neurons.

Below are diagrams illustrating the experimental workflow for target identification and the proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the SAR studies of this compound.

High-Content eGFP-LC3 Puncta Formation Assay

This assay was the primary method for quantifying autophagy induction.

-

Cell Culture: HeLa cells stably expressing eGFP-LC3 were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound or its analogues for 24 hours. A DMSO control was included.

-

Imaging: Following treatment, cells were fixed with 4% paraformaldehyde, and nuclei were stained with Hoechst 33342. Images were acquired using a high-content imaging system.

-

Image Analysis: An automated image analysis software was used to identify individual cells and quantify the number of eGFP-LC3 puncta per cell.

-

Data Analysis: The number of puncta per cell was normalized to the DMSO control. EC50 values were calculated using a nonlinear regression model.

Biotin-RH1115 Pulldown Assay and Mass Spectrometry

This protocol was used to identify the direct protein targets of this compound.

-

Cell Lysis: HeLa cells were lysed in a buffer containing protease and phosphatase inhibitors. The cell lysate was cleared by centrifugation.

-

Probe Incubation: The cleared lysate was incubated with a biotinylated version of this compound (Biotin-RH1115) or a biotin-only control.

-

Affinity Capture: Streptavidin-coated magnetic beads were added to the lysate to capture the biotin-labeled probe and any interacting proteins.

-

Washing and Elution: The beads were washed extensively to remove non-specific binders. The bound proteins were then eluted from the beads.

-

Proteomic Analysis: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Western Blotting for Target Validation

Western blotting was performed to confirm the interaction of this compound with the identified targets.

-

Sample Preparation: Eluted proteins from the pulldown assay or whole-cell lysates from this compound-treated cells were prepared in Laemmli sample buffer.

-

SDS-PAGE and Transfer: Proteins were separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST to prevent non-specific antibody binding. The membrane was then incubated with primary antibodies specific for Lamin A/C and LAMP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

This in-depth guide provides a foundational understanding of the structure-activity relationships of this compound and its analogues. The presented data and methodologies offer a valuable resource for researchers aiming to further explore and develop modulators of the autophagy-lysosome pathway for therapeutic applications in neurodegenerative and other diseases.

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

RH1115: A Novel Small-Molecule Inducer of mTOR-Independent Autophagy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases. While the mTOR-dependent pathway of autophagy is well-characterized, there is growing interest in identifying modulators of mTOR-independent pathways to circumvent potential off-target effects of mTOR inhibition. This technical guide provides an in-depth overview of RH1115, a novel small molecule that activates autophagy through an mTOR-independent mechanism. We detail its mechanism of action, protein targets, and effects on cellular processes. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a small molecule identified through a high-content phenotypic screen for compounds that promote autophagic flux.[1][2] Subsequent studies have demonstrated that it operates independently of the well-established mTOR signaling pathway, which is a key regulator of cell growth and metabolism.[1] This is a significant finding, as mTOR inhibitors can have broad and sometimes undesirable effects on cellular function.[1] The mTOR-independent nature of this compound makes it a promising candidate for further investigation as a therapeutic agent, particularly in the context of neurodegenerative diseases where autophagy dysfunction is a known contributor to pathology.[1][2]

Mechanism of Action and Protein Targets

The mechanism of action of this compound has been elucidated through target identification studies using a biotinylated analog of the compound.[1] These experiments revealed that this compound directly interacts with two key proteins: Lamin A/C and Lysosome-associated membrane protein 1 (LAMP1).[1][2][3]

-

Lamin A/C: These are structural components of the nuclear lamina, which is involved in maintaining the shape of the nucleus and organizing chromatin. The interaction of this compound with Lamin A/C suggests a potential link between nuclear architecture and the regulation of autophagy.[1]

-

LAMP1: This is a major constituent of the lysosomal membrane and is crucial for lysosomal function, including the final stages of autophagy where the autophagosome fuses with the lysosome to form an autolysosome.[1] this compound's interaction with LAMP1 is associated with changes in lysosome positioning and morphology.[1][2]

The activation of autophagy by this compound is confirmed by the increased ratio of LC3-II to LC3-I, a hallmark of autophagosome formation.[1] Crucially, this activation occurs without altering the phosphorylation status of p70S6K, a downstream effector of mTOR, confirming the mTOR-independent nature of this compound's activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Activity of this compound and its Analogs

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Biotin-RH1115 | eGFP-LC3 Puncta Formation | HeLa | EC50 | 46.2 µM | [1] |

Table 2: Effects of this compound on Autophagy Markers in Neurons

| Treatment | Cell Type | Parameter Measured | Observation | Significance | Reference |

| This compound (15 µM) | i³Neurons | LC3-II/LC3-I Ratio | Significantly Increased | p < 0.05 | [1] |

| This compound (15 µM) | i³Neurons | Percentage of Autophagosomes | Increased | p < 0.05 | [1] |

| This compound (15 µM) | i³Neurons | Percentage of Autolysosomes | Increased | p < 0.001 | [1] |

| This compound (15 µM) | i³Neurons | Mean Size of Autolysosomes | Increased | p < 0.0001 | [1] |

| This compound (15 µM) | i³Neurons | Intensity of Autolysosomes | Increased | p < 0.0001 | [1] |